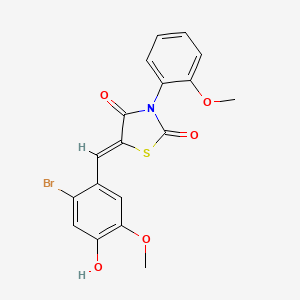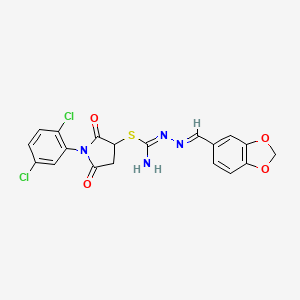
1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring compound found in tea leaves and cocoa beans. It is a xanthine derivative and a bronchodilator drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over 80 years and is still widely used today.
Mecanismo De Acción
Theophylline works by inhibiting phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP, which leads to the relaxation of smooth muscles in the airways. Theophylline also has other mechanisms of action, including adenosine receptor antagonism and calcium channel modulation.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and blood pressure. It also increases diuresis and renal blood flow. Theophylline has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has immunomodulatory effects by modulating T-cell function. Theophylline has been shown to have effects on the central nervous system, including increased alertness and decreased fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying physiological processes. It is also relatively inexpensive and widely available. However, 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has some limitations for lab experiments. It has a narrow therapeutic window, meaning that the dosage must be carefully controlled to avoid toxicity. It also has a short half-life, meaning that it must be administered frequently to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for research on 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new formulations of 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new therapeutic uses for 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, such as its potential use in the treatment of neurodegenerative diseases. Theophylline has also been studied for its potential use as an adjuvant therapy for cancer treatment. Finally, research on 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can also contribute to our understanding of the underlying physiological processes involved in respiratory diseases and other physiological processes.
Conclusion:
In summary, 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is a widely used bronchodilator drug that has been extensively studied for its therapeutic effects on respiratory diseases such as asthma and COPD. It has a well-established mechanism of action and a wide range of biochemical and physiological effects. Theophylline has several advantages for lab experiments, but also has some limitations. Future research on 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can contribute to our understanding of respiratory diseases and other physiological processes, and can lead to the development of new therapeutic uses for 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its therapeutic effects on respiratory diseases such as asthma and COPD. It works by relaxing the smooth muscles in the airways, which allows for easier breathing. Theophylline has also been studied for its effects on other physiological processes such as cardiovascular function, renal function, and central nervous system function. It has been shown to have anti-inflammatory and immunomodulatory effects as well.
Propiedades
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-8-5-4-6-18(7-8)12-14-9-10(15-12)16(2)13(20)17(3)11(9)19/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADGNHRYVKPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4750012.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4750019.png)

![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4750025.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B4750038.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4750049.png)
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4750050.png)

![2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4750065.png)

![8-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4750095.png)
![2-[4-(heptyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4750101.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)